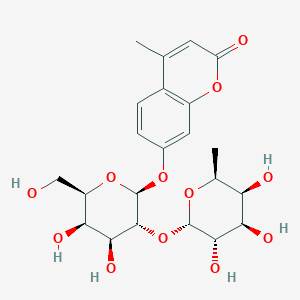

4-Methylumbelliferyl 2-O-(alpha-L-fucopyranosyl)-beta-D-galactopyranoside

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-Methylumbelliferyl 2-O-(alpha-L-fucopyranosyl)-beta-D-galactopyranoside is a synthetic compound used primarily as a fluorogenic substrate in biochemical assays. It is composed of a 4-methylumbelliferone moiety linked to a disaccharide consisting of alpha-L-fucopyranose and beta-D-galactopyranose. This compound is particularly useful in the study of glycosidase enzymes, which cleave the glycosidic bond to release 4-methylumbelliferone, a fluorescent molecule.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methylumbelliferyl 2-O-(alpha-L-fucopyranosyl)-beta-D-galactopyranoside typically involves the glycosylation of 4-methylumbelliferone with a suitable glycosyl donor. The reaction conditions often include the use of a Lewis acid catalyst, such as boron trifluoride etherate, to facilitate the glycosylation process. The reaction is usually carried out in an anhydrous solvent like dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps, including column chromatography and recrystallization, to ensure the high purity of the final product. The use of automated synthesis and purification systems can enhance the efficiency and yield of the production process.

化学反应分析

Types of Reactions: 4-Methylumbelliferyl 2-O-(alpha-L-fucopyranosyl)-beta-D-galactopyranoside primarily undergoes hydrolysis reactions catalyzed by glycosidase enzymes. These enzymes cleave the glycosidic bond, releasing 4-methylumbelliferone and the corresponding sugar moieties.

Common Reagents and Conditions: The hydrolysis reactions typically require specific glycosidase enzymes, such as alpha-L-fucosidase and beta-D-galactosidase. The reactions are carried out in buffered aqueous solutions at optimal pH and temperature conditions for the respective enzymes.

Major Products Formed: The major products formed from the hydrolysis of this compound are 4-methylumbelliferone, alpha-L-fucose, and beta-D-galactose. 4-Methylumbelliferone is a fluorescent compound that can be easily detected and quantified using fluorescence spectroscopy.

科学研究应用

4-Methylumbelliferyl 2-O-(alpha-L-fucopyranosyl)-beta-D-galactopyranoside is widely used in scientific research for the study of glycosidase enzymes. It serves as a fluorogenic substrate in enzyme assays, allowing researchers to monitor enzyme activity through the detection of fluorescence. This compound is also used in the screening of enzyme inhibitors, which are potential therapeutic agents for various diseases.

In biology and medicine, this compound is employed in the diagnosis of lysosomal storage disorders, where deficiencies in specific glycosidase enzymes lead to the accumulation of undegraded substrates. By using this compound in diagnostic assays, clinicians can identify enzyme deficiencies and monitor the effectiveness of enzyme replacement therapies.

作用机制

The mechanism of action of 4-Methylumbelliferyl 2-O-(alpha-L-fucopyranosyl)-beta-D-galactopyranoside involves the enzymatic cleavage of the glycosidic bond by glycosidase enzymes. The enzymes recognize the specific glycosidic linkage and catalyze its hydrolysis, resulting in the release of 4-methylumbelliferone. The released 4-methylumbelliferone exhibits strong fluorescence, which can be measured to determine enzyme activity.

相似化合物的比较

Similar Compounds:

- 4-Methylumbelliferyl beta-D-galactopyranoside

- 4-Methylumbelliferyl alpha-L-fucopyranoside

- 4-Methylumbelliferyl beta-D-glucopyranoside

Uniqueness: 4-Methylumbelliferyl 2-O-(alpha-L-fucopyranosyl)-beta-D-galactopyranoside is unique due to its dual glycosidic linkages, which allow it to be used in assays for both alpha-L-fucosidase and beta-D-galactosidase enzymes. This dual functionality makes it a versatile tool in biochemical research, enabling the simultaneous study of multiple enzyme activities.

生物活性

4-Methylumbelliferyl 2-O-(alpha-L-fucopyranosyl)-beta-D-galactopyranoside (MUF-Fuc-Gal) is a synthetic compound that serves as a fluorogenic substrate primarily in biochemical assays. Its structure comprises a 4-methylumbelliferone moiety linked to a disaccharide consisting of alpha-L-fucopyranose and beta-D-galactopyranose. This compound is particularly significant in studying glycosidase enzymes, which are crucial for various biological processes.

MUF-Fuc-Gal is synthesized through a glycosylation reaction involving 4-methylumbelliferone and appropriate glycosyl donors. The synthesis typically employs Lewis acid catalysts such as boron trifluoride etherate in anhydrous solvents to facilitate the reaction while minimizing side products. The final product is purified through methods like column chromatography to achieve high purity levels essential for biological assays .

The biological activity of MUF-Fuc-Gal is primarily attributed to its enzymatic hydrolysis by glycosidases, specifically alpha-L-fucosidase and beta-D-galactosidase. Upon cleavage of the glycosidic bond, MUF-Fuc-Gal releases 4-methylumbelliferone, which exhibits strong fluorescence. This property allows for sensitive detection and quantification of enzyme activity using fluorescence spectroscopy .

Biological Applications

MUF-Fuc-Gal has several applications in biochemical research:

- Enzyme Activity Assays : It serves as a substrate for measuring the activity of glycosidases, facilitating studies on carbohydrate metabolism and enzyme kinetics.

- Diagnostic Tools : The compound is employed in diagnosing lysosomal storage disorders, where specific glycosidase deficiencies lead to substrate accumulation. By using MUF-Fuc-Gal in assays, clinicians can identify enzyme deficiencies and monitor treatment efficacy .

- Inhibitor Screening : MUF-Fuc-Gal is also utilized in screening potential enzyme inhibitors, which may serve as therapeutic agents for various diseases.

Case Studies and Research Findings

Research has demonstrated the utility of MUF-Fuc-Gal in various contexts:

- Glycosidase Activity Measurement : A study highlighted the use of MUF-Fuc-Gal to assess the activity of alpha-L-fucosidase in human fibroblasts and leukocytes, providing insights into enzyme kinetics under different physiological conditions .

- Lysosomal Storage Disorders : In clinical settings, MUF-Fuc-Gal has been used to diagnose Krabbe disease by measuring galactocerebrosidase activity, demonstrating its relevance in identifying metabolic disorders .

- Enzyme Inhibition Studies : Research also indicates that MUF-Fuc-Gal can be used to evaluate the inhibitory effects of various compounds on glycosidase activity, aiding drug discovery efforts aimed at targeting specific enzymatic pathways.

Comparative Analysis

MUF-Fuc-Gal can be compared with similar fluorogenic substrates:

| Compound Name | Unique Features | Applications |

|---|---|---|

| 4-Methylumbelliferyl beta-D-galactopyranoside | Lacks fucose moiety | Beta-galactosidase studies |

| 4-Methylumbelliferyl alpha-L-fucopyranoside | Lacks galactose moiety | Alpha-fucosidase studies |

| 4-Methylumbelliferyl 3-O-(alpha-L-fucopyranosyl) | Contains both fucose and galactose | Dual enzyme activity assays |

MUF-Fuc-Gal's unique dual glycosidic linkages provide versatility for studying multiple glycosidases simultaneously, making it an invaluable tool in biochemical research .

属性

IUPAC Name |

7-[(2S,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-4-methylchromen-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28O12/c1-8-5-14(24)32-12-6-10(3-4-11(8)12)31-22-20(18(28)16(26)13(7-23)33-22)34-21-19(29)17(27)15(25)9(2)30-21/h3-6,9,13,15-23,25-29H,7H2,1-2H3/t9-,13+,15+,16-,17+,18-,19-,20+,21-,22+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVEUSHJADSGABK-WAPVNEFLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC4=C(C=C3)C(=CC(=O)O4)C)CO)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@@H]2[C@H]([C@H]([C@H](O[C@H]2OC3=CC4=C(C=C3)C(=CC(=O)O4)C)CO)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28O12 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

484.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。